![molecular formula C8H4ClN3O3 B1462373 2-Chloro-6-nitroquinazolin-4(1H)-one CAS No. 80195-33-1](/img/structure/B1462373.png)
2-Chloro-6-nitroquinazolin-4(1H)-one
Overview
Description
2-Chloro-6-nitroquinazolin-4(1H)-one, also known as CNQ, is an organic compound with a wide range of scientific applications. It is a member of the quinazolinone family, which is a group of heterocyclic compounds that are used in a variety of pharmaceuticals, pesticides, and other products. CNQ has been studied extensively in the fields of biochemistry, physiology, and drug development, and has been found to have a number of beneficial properties.
Mechanism Of Action
2-Chloro-6-nitroquinazolin-4(1H)-one has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Chloro-6-nitroquinazolin-4(1H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-6-nitroquinazolin-4(1H)-one has been found to have a number of beneficial biochemical and physiological effects. It has been found to be an effective antioxidant and anti-inflammatory agent, as well as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to have anti-cancer properties, as well as anti-diabetic and anti-HIV/AIDS properties.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloro-6-nitroquinazolin-4(1H)-one in lab experiments include its easy synthesis and its wide range of applications. It is also relatively inexpensive and can be stored at room temperature for long periods of time. The main limitation of using 2-Chloro-6-nitroquinazolin-4(1H)-one in lab experiments is its potential toxicity, as it has been found to be toxic in high doses.
Future Directions
The potential future directions for 2-Chloro-6-nitroquinazolin-4(1H)-one research include further exploration of its biochemical and physiological effects, development of more efficient synthesis methods, and investigation into its potential therapeutic applications. Additionally, further research into its potential toxicity and side effects should be conducted. Other potential directions include exploring its potential use in other areas, such as agriculture and industrial applications, and investigating its potential use in nanotechnology.
Scientific Research Applications
2-Chloro-6-nitroquinazolin-4(1H)-one has been studied extensively in the fields of biochemistry, physiology, and drug development. In biochemistry, it has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In physiology, it has been found to be an effective antioxidant and anti-inflammatory agent. In drug development, it has been used to develop new drugs to treat a variety of conditions, such as cancer, diabetes, and HIV/AIDS.
properties
IUPAC Name |
2-chloro-6-nitro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRXYMXBVELPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513574 | |
Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitroquinazolin-4(1H)-one | |
CAS RN |
80195-33-1 | |
Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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